
2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
Overview
Description
2-(2-Methoxyethoxy)acetic Acid is a urinary metabolite of Diglyme that is a reproductive toxin . It can be used as a biomarker of exposure for jet fuel JP-8 workers .
Synthesis Analysis
The synthesis of 2’-O-(2-Methoxyethyl)-modified oligonucleotides has been discussed in several studies . The process involves the use of an archaeal DNA polymerase and a two-residue, nascent-strand, steric control 'gate’ .
Scientific Research Applications
- Scientific Field : Dentistry, specifically the development of denture base resins .
- Summary of the Application : PMEA is used as an additive in denture base resins to enhance their aging resistance and anti-fouling behavior . These resins are prone to developing oral bacterial and fungal biofilms, which can pose a significant health risk .
- Methods of Application or Experimental Procedures : Acrylic resins containing a series of PMEA polymers with various molecular weights at different concentrations were prepared. The mechanical properties, surface gloss, direct transmittance, and cytotoxicity of these resins were evaluated, along with the distribution of PMEA in the resin .
- Results or Outcomes : Resins with low molecular weight PMEA (2000 g mol −1) at low concentrations satisfied the clinical requirements for denture resins, and the PMEA was homogeneously distributed. The PMEA-containing resin most effectively inhibited biofilm formation, with about a 50% reduction in biofilm mass and thickness compared to the control. Post-aged resins maintained their mechanical properties and anti-fouling activity .
Future Directions
properties
IUPAC Name |
2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-18-7-6-14-8-11(13(16)17)9-4-2-3-5-10(9)12(14)15/h2-5,8H,6-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPYCFANIJHLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1429454.png)
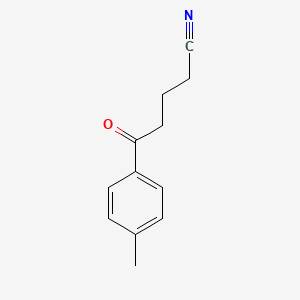
![2-{Naphtho[2,1-b]furan-2-yl}acetic acid](/img/structure/B1429456.png)
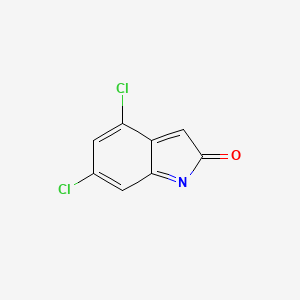
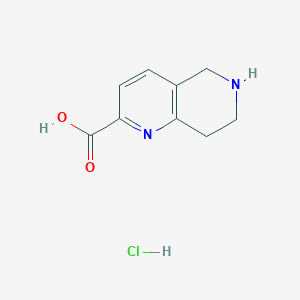
![[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1429462.png)
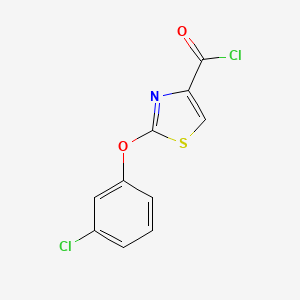
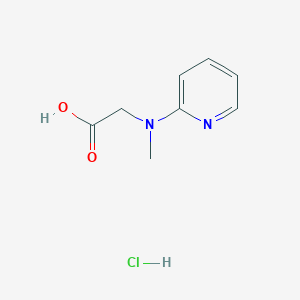

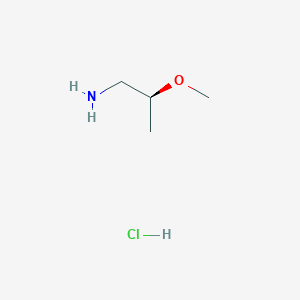
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one hydrochloride](/img/structure/B1429470.png)

![N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-3,5-dichloro-N-cyclobutyl-benzenesulfonamide](/img/structure/B1429475.png)
![Ethyl 2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1429476.png)